molecular formula C17H18N2O2S2 B2811439 2-(3-(Methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 896358-00-2

2-(3-(Methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No. B2811439
CAS RN: 896358-00-2
M. Wt: 346.46
InChI Key: PWVMZSODBLGAPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(Methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, also known as MTB-TTC, is a chemical compound that has been extensively studied for its potential applications in the field of scientific research.

Scientific Research Applications

Heterocyclic Synthesis

One significant application of compounds structurally related to 2-(3-(Methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is in the field of heterocyclic chemistry. For instance, the compound has been utilized in the synthesis of various heterocyclic derivatives, including pyrazoles, isoxazoles, pyrimidines, triazines, pyrazolopyridines, and pyrazolopyrimidines. These derivatives are synthesized through reactions with different nitrogen nucleophiles, showcasing the compound's versatility as a precursor for generating a wide range of heterocyclic compounds with potential biological activities (Mohareb et al., 2004).

Antimicrobial Activity

Another research avenue explores the antimicrobial properties of derivatives of this compound. Studies have prepared and evaluated compounds such as 2-amino-3-(N-cyclohexyl carboxamido)-4,5,6,7-tetrahydrobenzo(b)thiophine for antimicrobial efficacy, indicating the potential for these derivatives to act as antimicrobial agents. The research suggests that altering the core structure can lead to variations in biological activity, highlighting the importance of structural modifications in drug discovery and development (Singh, 2011).

Pharmacological Activities

Furthermore, novel thiophene derivatives synthesized from the core structure have been tested for a variety of pharmacological activities, including antiarrhythmic, serotonin antagonist, and antianxiety activities. These studies not only underline the compound's potential as a precursor for developing pharmacologically active agents but also its role in the discovery of new therapeutic molecules (Amr et al., 2010).

Structural Studies

Additionally, the structural characterization of related compounds, such as N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, has been conducted. X-ray diffraction studies provide insight into the molecular and crystal structure, offering valuable information for the rational design of new compounds with desired physical and chemical properties (Vasu et al., 2004).

properties

IUPAC Name

2-[(3-methylsulfanylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S2/c1-22-11-6-4-5-10(9-11)16(21)19-17-14(15(18)20)12-7-2-3-8-13(12)23-17/h4-6,9H,2-3,7-8H2,1H3,(H2,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWVMZSODBLGAPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.